molecular formula C16H20N2O3 B2398377 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid CAS No. 879038-29-6

3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid

Cat. No.: B2398377
CAS No.: 879038-29-6
M. Wt: 288.347
InChI Key: WXVWNSBOBTYFPH-UHFFFAOYSA-N
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Description

3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole ring, a morpholine moiety, and a propionic acid group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the morpholine group.

    Attachment of the Propionic Acid Group: The propionic acid group can be introduced through alkylation reactions, where the indole-morpholine intermediate reacts with a propionic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or morpholine moieties.

    Reduction: Reduced forms of the indole or propionic acid groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and signaling pathways. For example, it may inhibit specific enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid can be compared with other similar compounds, such as:

    3-(3-Morpholin-4-ylmethyl-indol-1-yl)-acetic acid: Similar structure but with an acetic acid group instead of a propionic acid group.

    3-(3-Morpholin-4-ylmethyl-indol-1-yl)-butyric acid: Similar structure but with a butyric acid group instead of a propionic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[3-(morpholin-4-ylmethyl)indol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-16(20)5-6-18-12-13(11-17-7-9-21-10-8-17)14-3-1-2-4-15(14)18/h1-4,12H,5-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVWNSBOBTYFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN(C3=CC=CC=C32)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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